The Alkaloid (+)-Lycopsamine: A Technical Guide to Its Natural Sources and Isolation
The Alkaloid (+)-Lycopsamine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species. PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of (+)-lycopsamine, detailed protocols for its isolation and purification, and an examination of its biological activity, with a focus on its effects on cancer cell signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of (+)-Lycopsamine
(+)-Lycopsamine is predominantly found in plants belonging to the Boraginaceae family, with notable concentrations in the genera Symphytum (comfrey) and Amsinckia. It is also present in some species of the Asteraceae and Fabaceae families.[1] The concentration of (+)-lycopsamine and its corresponding N-oxide can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.
Quantitative Data on (+)-Lycopsamine and its N-oxide in Natural Sources
The following table summarizes the concentrations of (+)-lycopsamine and its N-oxide reported in various plant species. It is important to note that these alkaloids often coexist, with the N-oxide form frequently being the more abundant.
| Plant Species | Family | Plant Part | Analyte | Concentration (µg/g dry weight) | Analytical Method |
| Symphytum officinale (Comfrey) | Boraginaceae | Roots | Lycopsamine N-oxide | 370 - 1610 | LC-MS/MS |
| Symphytum officinale (Comfrey) | Boraginaceae | Leaves | Lycopsamine N-oxide | 26 - 110 | LC-MS/MS |
| Symphytum officinale (Comfrey) | Boraginaceae | Leaves | Lycopsamine | 0.018 mg/g (in a specific extract) | HPLC |
| Amsinckia intermedia | Boraginaceae | Leaves | Lycopsamine/Lycopsamine N-oxide | ~7600 | HPLC-esiMS |
| Amsinckia species | Boraginaceae | Herbarium Specimens | Lycopsamine/Intermedine (as N-oxides) | 1 - 4000 | HPLC-esi(+)MS |
| Ageratum conyzoides | Asteraceae | Mixed Parts | Lycopsamine | 0.2 (also present as N-oxide) | Not Specified |
Isolation and Purification of (+)-Lycopsamine
The isolation of (+)-lycopsamine from plant material typically involves a multi-step process including extraction, purification, and in many cases, the reduction of its naturally more abundant N-oxide form.
Experimental Protocol 1: Extraction of Pyrrolizidine Alkaloids (including Lycopsamine and its N-oxide) from Plant Material
This protocol outlines a general method for the extraction of PAs from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., Symphytum officinale roots)
-
0.05 M Sulfuric acid
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or SCX)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Acidic Extraction:
-
Macerate 100 g of the powdered plant material with 500 mL of 0.05 M sulfuric acid for 24 hours at room temperature.
-
Filter the mixture and repeat the extraction on the plant residue two more times.
-
Combine the acidic extracts.
-
-
Liquid-Liquid Extraction (for removal of non-alkaloidal compounds):
-
Wash the combined acidic extract with dichloromethane (3 x 200 mL) to remove fats and chlorophyll. Discard the organic phase.
-
-
Basification and Extraction of Free Alkaloids:
-
Adjust the pH of the aqueous extract to 9-10 with ammonia solution.
-
Extract the aqueous phase with dichloromethane (5 x 200 mL).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude alkaloid mixture.
-
Experimental Protocol 2: Reduction of Lycopsamine N-oxide to (+)-Lycopsamine
Since lycopsamine often occurs as its N-oxide, a reduction step is necessary to obtain the tertiary amine form.
Materials:
-
Crude alkaloid extract containing lycopsamine N-oxide
-
2 M Hydrochloric acid
-
Zinc dust
-
Dichloromethane
-
Ammonia solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution and Reduction:
-
Dissolve the crude alkaloid extract in 2 M HCl.
-
Add zinc dust in small portions with stirring until the reaction is complete (can be monitored by TLC).
-
-
Work-up:
-
Filter the mixture to remove excess zinc dust.
-
Basify the filtrate to pH 9-10 with ammonia solution.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to yield the reduced alkaloid mixture containing (+)-lycopsamine.
-
Experimental Protocol 3: Purification by Column Chromatography
Further purification of (+)-lycopsamine can be achieved using column chromatography.
Materials:
-
Reduced alkaloid mixture
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of methanol in dichloromethane)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Preparation:
-
Prepare a silica gel column using a suitable solvent such as dichloromethane.
-
-
Loading and Elution:
-
Dissolve the reduced alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing pure (+)-lycopsamine and evaporate the solvent to obtain the purified compound.
-
Workflow for the Isolation of (+)-Lycopsamine
Biological Activity of (+)-Lycopsamine: Antiproliferative Effects
Recent studies have highlighted the potential of (+)-lycopsamine as an anticancer agent. Research on human lung cancer A549 cells has demonstrated that lycopsamine can inhibit cell proliferation through the induction of apoptosis and autophagy.[2]
Signaling Pathway of Lycopsamine-Induced Apoptosis and Autophagy in A549 Cells
Lycopsamine has been shown to modulate the expression of key proteins involved in both apoptosis and autophagy.[2] In the context of apoptosis, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade.
Concurrently, lycopsamine induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by the increased expression of the autophagy-related proteins Beclin-1 and the conversion of LC3-I to LC3-II.[2]
Conclusion
(+)-Lycopsamine represents a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and common plants and its demonstrated biological activities. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its antiproliferative effects on cancer cells. The presented protocols and data serve as a valuable resource for the scientific community to further explore the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.
